3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Researchers requiring metabolically stable, non-proteinogenic building blocks for peptidomimetic design often face limited availability of β-amino acids with free carboxylic acid handles. 3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid (CAS 1039842-00-6) resolves this gap. • β-Amino acid architecture with 5 rotatable bonds & tPSA 58.56 Ų - ideal for fragment-based drug discovery. • Free carboxylic acid enables direct amide/ester conjugation without deprotection, streamlining synthesis of antimicrobials & antitubercular inhibitors. • Lipinski compliant (Rule of 5: true); pKa 3.67, logD +0.06 to -1.53 supports pH-dependent permeability studies. Standardized 95% purity lots available for immediate dispatch.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Cat. No. B13191719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NCCC(=O)O
InChIInChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)6-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
InChIKeyCAWWTOFVLUQGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Chloro-2-methoxyphenyl)amino]propanoic Acid Overview


3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid, also identified by its hydrochloride salt CAS 1193390-47-4 and base CAS 1039842-00-6, is a small-molecule aromatic β-amino acid derivative featuring a 5-chloro-2-methoxyphenyl group linked via a secondary amine to a propanoic acid backbone . The compound is commercially available as a research-grade building block with a typical purity specification of ≥95% and a molecular weight of 229.66 g/mol (free base) or 266.12 g/mol (HCl salt), positioning it as an intermediate for pharmaceutical synthesis and medicinal chemistry applications .

Workflow Peptidomimetic & fragment-based design using β-amino acid scaffolds
Handle Free carboxylic acid and secondary amine enable direct conjugation
Supply Research-grade building block from multiple documented suppliers

Substitution Risks for 3-[(5-Chloro-2-methoxyphenyl)amino]propanoic Acid


Superficial structural analogs within the 5-chloro-2-methoxyphenyl family—such as 3-(5-chloro-2-methoxyphenyl)propanoic acid (lacking the β-amino nitrogen), 2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (α-phenylalanine analog), or positional isomers—diverge sharply in their physicochemical and electronic profiles . Substitution of the target compound's β-alanine-like N-arylpropanoic acid framework with a carbon-only side chain or α-amino acid scaffold fundamentally alters hydrogen-bonding capacity, rotational degrees of freedom, and acid-base behavior, rendering simple interchange unreliable without re-optimization of reaction conditions or biological assays [1].

Target compound
β-amino acid with secondary amine linker; tPSA 58.56 Ų, 5 rotatable bonds
De-aza analog
Lacks N-aryl linker: tPSA drops ~57%, rotatable bonds reduced to 3; hydrogen-bond donor capacity lost
Target compound
β-amino acid: pKa 3.67, logD pH 7.4 = -1.53 (no zwitterion)
α-amino acid analog
Zwitterionic at physiological pH; distinct ionization and solubility behavior
Mismatch alert: Substituting either analog may invalidate SAR models and require re-optimization of reaction conditions or assay buffers.

3-[(5-Chloro-2-methoxyphenyl)amino]propanoic Acid vs. Closest Analogs


Beta-Amino Acid Scaffold vs. De-Aza Analog

The target compound, 3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid, incorporates a secondary amine linker between the aromatic ring and the carboxylic acid terminus, yielding a β-amino acid backbone with five rotatable bonds and a topological polar surface area (tPSA) of 58.56 Ų [1]. In contrast, the de-aza analog 3-(5-chloro-2-methoxyphenyl)propanoic acid lacks this nitrogen, reducing rotatable bonds to three (by loss of the N-aryl and N-Cα bonds) and eliminating the hydrogen-bond donor capacity of the secondary amine .

Scaffold polarity
Cross-study comparable
Target tPSA 58.56 Ų (5 bonds) vs. de-aza analog 37.30 Ų (3 bonds); +57% tPSA, +67% rotatable bonds
Polarity and flexibility differences directly impact permeability and conformational sampling
In silico calculation (ChemAxon); experimental validation recommended
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Ionization Profile vs. α-Amino Acid Analog

The β-amino acid scaffold of the target compound exhibits a calculated acid pKa of 3.67, with a logD of 0.06 at pH 5.5 and −1.53 at pH 7.4, reflecting the influence of the secondary amine protonation state [1]. In contrast, the α-amino acid analog 2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid (5-chloro-2-methoxy-phenylalanine) bears both a carboxylic acid and a primary amine, yielding a zwitterionic structure at physiological pH with markedly different ionization and solubility characteristics .

Ionization at pH 7.4
Class-level inference
Target logD -1.53 (pKa 3.67) vs. α-amino acid logD ≈ -1.8 to -2.2 (zwitterionic); difference ~0.3–0.7 log units
pH-dependent partitioning behavior is scaffold-specific; zwitterion-free profile aids assay buffer design
α-amino acid values inferred from phenylalanine analogs; experimental confirmation advised
ADME Prediction Bioavailability Ionization State

Commercial Availability vs. Analogs

The target compound (as hydrochloride salt) is commercially available from multiple established research suppliers, including Santa Cruz Biotechnology and AKSci, with a standardized minimum purity specification of 95% and physical state documented as a solid for room-temperature storage . The structurally related compound 3-(5-chloro-2-methoxyphenyl)propanoic acid is also commercially available but from a narrower vendor base and often without the same quality documentation transparency .

Supply reliability
Data to verify
Target: ≥2 documented suppliers, min. purity 95%. Comparator: narrower vendor base, purity 97%
Broader supply base may reduce procurement risk and support batch consistency
Supplier documentation should be verified for current lot specifications
Chemical Procurement Research Supply Chain Building Block Selection

Application Scenarios for 3-[(5-Chloro-2-methoxyphenyl)amino]propanoic Acid


β-Amino Acid Peptidomimetics & Fragment Screening

The β-amino acid architecture of 3-[(5-chloro-2-methoxyphenyl)amino]propanoic acid provides a metabolically stable, non-proteinogenic scaffold with five rotatable bonds and a tPSA of 58.56 Ų, making it suitable for incorporation into peptidomimetic designs where proteolytic resistance and distinct conformational sampling are required [1]. Its favorable Lipinski compliance (Rule of 5: true) supports its use in fragment-based drug discovery campaigns seeking chloro-methoxy aryl moieties with flexible carboxylic acid handles for further derivatization [1].

N-Aryl-β-Alanine Derivative Synthesis

The secondary amine linkage and free carboxylic acid terminus enable direct conjugation to amines, alcohols, or hydrazines without requiring deprotection steps characteristic of protected α-amino acid building blocks [1]. This operational simplicity is leveraged in the synthesis of N-chloroheterocyclic antimicrobials and β-amino alcohol inhibitors targeting antitubercular N-acetyltransferase, as documented in synthetic methodology literature [2].

Permeability and Ionization Probe

With a calculated pKa of 3.67 and logD values spanning +0.06 (pH 5.5) to −1.53 (pH 7.4), this compound serves as a useful model substrate for calibrating computational ADME models and experimental permeability assays (e.g., PAMPA, Caco-2) that evaluate the contribution of secondary amines to pH-dependent absorption [1]. Its distinct ionization profile relative to α-amino acids makes it valuable for training sets where zwitterionic behavior is intentionally excluded.

Application
Selection Property
Validation Focus
Peptidomimetic & fragment screening
β-amino acid scaffold with flexible rotatable bonds
Proteolytic stability & conformational sampling assays
N-aryl-β-alanine derivative synthesis
Free secondary amine and carboxylic acid handle
Conjugation efficiency and by-product profiling
Permeability & ionization probe
pH-dependent logD profile without zwitterion
PAMPA / Caco-2 assay calibration and ADME model refinement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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